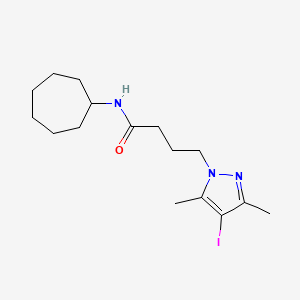![molecular formula C20H23N3O6S2 B11484952 2-methyl-3-oxo-N-[3-(piperidin-1-ylsulfonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide CAS No. 924843-85-6](/img/structure/B11484952.png)
2-methyl-3-oxo-N-[3-(piperidin-1-ylsulfonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-oxo-N-[3-(piperidin-1-ylsulfonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions. The presence of sulfonamide and piperidine groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-N-[3-(piperidin-1-ylsulfonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multiple steps:
Formation of the Benzoxazine Core: The benzoxazine core can be synthesized through a cyclization reaction involving an appropriate phenol and an amine. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group on the benzoxazine core. This reaction usually occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Attachment of the Piperidine Group: The piperidine group is attached through a nucleophilic substitution reaction, where the piperidine ring reacts with a suitable leaving group on the benzoxazine core. This step may require a solvent like dichloromethane and a mild base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the piperidine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine core, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations, including cross-coupling reactions and polymerization.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, making this compound a candidate for studying enzyme inhibition mechanisms.
Medicine
Medically, the compound could be explored for its potential as a drug candidate. The presence of the piperidine ring suggests possible activity in the central nervous system, while the sulfonamide group could confer antibacterial properties.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers with specific properties. Its stability and reactivity make it a versatile component in material science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets could include enzymes with sulfonamide-sensitive active sites, and the pathways involved would be those related to the enzyme’s biological function.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-oxo-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: Lacks the piperidine group, potentially altering its biological activity.
3-oxo-N-[3-(piperidin-1-ylsulfonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: Similar structure but without the methyl group, which may affect its reactivity and stability.
Uniqueness
The unique combination of the benzoxazine core, sulfonamide group, and piperidine ring in 2-methyl-3-oxo-N-[3-(piperidin-1-ylsulfonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide provides a distinct set of chemical properties. This makes it particularly versatile for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
CAS No. |
924843-85-6 |
|---|---|
Molecular Formula |
C20H23N3O6S2 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-methyl-3-oxo-N-(3-piperidin-1-ylsulfonylphenyl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C20H23N3O6S2/c1-14-20(24)21-18-13-16(8-9-19(18)29-14)30(25,26)22-15-6-5-7-17(12-15)31(27,28)23-10-3-2-4-11-23/h5-9,12-14,22H,2-4,10-11H2,1H3,(H,21,24) |
InChI Key |
NIBHQOGQHPWJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11484881.png)
![(1,1,1,3,3,3-Hexafluoro-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}propan-2-yl)methylphosphinic acid](/img/structure/B11484886.png)
![Ethyl 4-[(4-chlorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11484888.png)


![15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11484908.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11484917.png)
![4-{4-ethyl-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11484925.png)
![5-(Prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11484937.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484957.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11484965.png)
![N-cyclopropyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11484973.png)
![ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]alaninate](/img/structure/B11484975.png)
